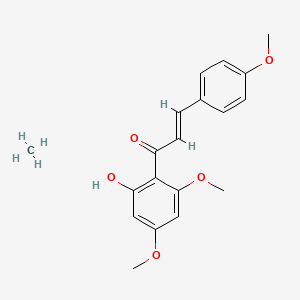

(E)-Flavokawain A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Flavokawine A est un composé de chalcone extrait de la plante de kava (Piper methysticum). Il est connu pour ses propriétés anticancéreuses potentielles, en particulier pour induire l'apoptose dans les cellules cancéreuses. Le composé a suscité un intérêt significatif dans la recherche scientifique en raison de sa capacité à moduler diverses voies biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

(E)-Flavokawine A peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de condensation de Claisen-Schmidt entre le 4-méthoxybenzaldéhyde et la 2',4'-dihydroxyacetophénone en présence d'une base telle que l'hydroxyde de sodium. La réaction se produit généralement dans un mélange éthanol-eau à température ambiante, produisant (E)-Flavokawine A après purification.

Méthodes de production industrielle

La production industrielle de (E)-Flavokawine A implique souvent l'extraction de la plante de kava. La matière végétale est traitée pour isoler les composés de chalcone, qui sont ensuite purifiés à l'aide de techniques telles que la chromatographie sur colonne. Cette méthode garantit un rendement élevé du composé avec un minimum d'impuretés.

Analyse Des Réactions Chimiques

Types de réactions

(E)-Flavokawine A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en dihydrochalcones.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium.

Substitution : Halogénation en utilisant du brome ou chlorination en utilisant du chlore gazeux.

Principaux produits

Oxydation : Formation de quinones.

Réduction : Formation de dihydrochalcones.

Substitution : Dérivés halogénés de (E)-Flavokawine A.

Applications de recherche scientifique

(E)-Flavokawine A a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude de la chimie et de la synthèse des chalcones.

Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et l'induction de l'apoptose.

Médecine : Exploré pour ses propriétés anticancéreuses potentielles, en particulier dans le cancer de la vessie.

Industrie : Utilisé dans le développement de banques de produits naturels et de banques de composés bioactifs pour la découverte de médicaments.

Mécanisme d'action

(E)-Flavokawine A exerce ses effets principalement par l'induction de l'apoptose dans les cellules cancéreuses. Il active les voies apoptotiques dépendantes de la protéine Bax et des mitochondries, conduisant à la mort cellulaire. Le composé downrégule les protéines anti-apoptotiques telles que XIAP, survivine et Bcl-xL, déplaçant ainsi l'équilibre vers l'apoptose .

Applications De Recherche Scientifique

(E)-Flavokawain A has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying chalcone chemistry and synthesis.

Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis.

Medicine: Explored for its potential anticancer properties, particularly in bladder cancer.

Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery.

Mécanisme D'action

(E)-Flavokawain A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Bax protein-dependent and mitochondria-dependent apoptotic pathways, leading to cell death. The compound downregulates anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL, thereby shifting the balance towards apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

- Flavokawine B

- Flavokawine C

- Cardamonine

- Licochalcone A

Comparaison

(E)-Flavokawine A est unique parmi ces composés en raison de sa capacité spécifique à induire l'apoptose par la voie dépendante de la protéine Bax. Alors que d'autres chalcones comme Flavokawine B et C présentent également des propriétés anticancéreuses, (E)-Flavokawine A a montré un mécanisme d'action distinct et une puissance plus élevée dans certaines lignées cellulaires cancéreuses .

Propriétés

Formule moléculaire |

C19H22O5 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane |

InChI |

InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+; |

Clé InChI |

YHYJNUNTVXYCAL-MLBSPLJJSA-N |

SMILES isomérique |

C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |

SMILES canonique |

C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

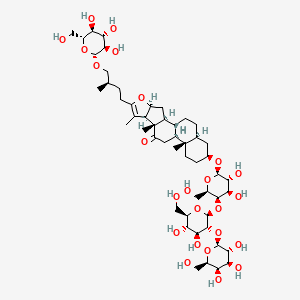

![2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817774.png)

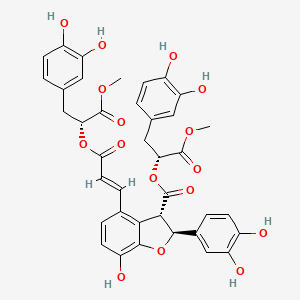

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B10817783.png)

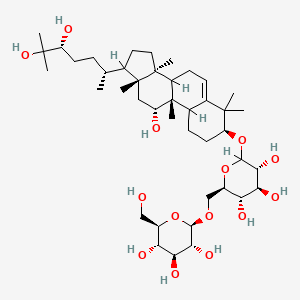

![2-[[6-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817796.png)

![methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10817797.png)

![(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10817812.png)

![2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817817.png)

![(1R,2R,3S,4R,7S,9S,12S,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817820.png)